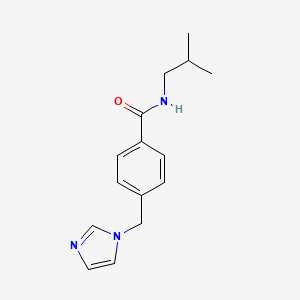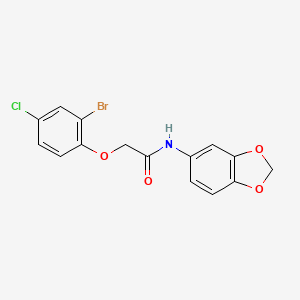
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the GABAA receptor, which is a major neurotransmitter receptor in the central nervous system. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用机制
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 acts as a competitive antagonist of the GABAA receptor, which means that it binds to the same site on the receptor as the endogenous neurotransmitter GABA. By binding to this site, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 prevents GABA from binding and activating the receptor, which leads to a decrease in the inhibitory tone of the GABAergic system. This, in turn, can lead to various behavioral and cognitive effects, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. In general, it has been shown to decrease the inhibitory tone of the GABAergic system, which can lead to increased excitability and altered neuronal activity. This can result in various behavioral and cognitive effects, such as increased anxiety, impaired learning and memory, and altered motor function.
实验室实验的优点和局限性
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has several advantages as a tool for scientific research. It is a potent and selective antagonist of the GABAA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. It has also been extensively studied in various experimental paradigms, which makes it a well-established tool for scientific research.
However, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 also has some limitations as a research tool. It has been shown to have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. It also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and its potential applications in scientific research. One area of interest is the development of more selective GABAA receptor antagonists that can be used to investigate the function of specific receptor subtypes. Another area of interest is the investigation of the effects of GABAA receptor antagonism on various disease states, such as epilepsy, anxiety disorders, and addiction. Finally, there is a need for more research on the off-target effects of 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and other GABAA receptor antagonists, in order to better understand their mechanisms of action and potential side effects.
合成方法
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The most commonly used method involves the reaction of 4-chloro-N-isobutylbenzamide with 1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been widely used in scientific research as a tool to study the GABAA receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been used in numerous studies to investigate the effects of GABAA receptor antagonism on various behavioral, cognitive, and neurochemical processes.
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)9-17-15(19)14-5-3-13(4-6-14)10-18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFAJUEIDKJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)


![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)
![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)